N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712895
InChI: InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17712895

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-(2-ethylphenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3
Standard InChI Key YJTAOQMAQBEODS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC2=CN(N=C2)C

Introduction

Structural and Molecular Characteristics

The IUPAC name N-(2-ethylphenyl)-1-methylpyrazol-4-amine reflects its core structure: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at position 1 and an amine-linked 2-ethylphenyl group at position 4. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
Canonical SMILESCCC1=CC=CC=C1NC2=CN(N=C2)C
InChIKeyYJTAOQMAQBEODS-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The planar pyrazole ring and ethylphenyl substituent contribute to moderate hydrophobicity, as evidenced by a calculated LogP (octanol-water partition coefficient) of approximately 2.5–3.0 for similar pyrazole derivatives . The ethyl group on the phenyl ring enhances steric bulk, potentially influencing binding interactions in biological systems.

Synthesis and Manufacturing

The synthesis of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine likely follows multi-step protocols common to pyrazole amines. While explicit details for this compound are scarce, analogous routes involve:

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via:

  • Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones or β-keto esters .

  • Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .

For example, 1-methylpyrazol-4-amine intermediates may be prepared by methylating the pyrazole nitrogen using methyl iodide or dimethyl sulfate .

Functionalization with the 2-Ethylphenyl Group

The 4-amino group on the pyrazole ring can undergo nucleophilic aromatic substitution or Buchwald–Hartwig coupling with 2-ethylbromobenzene or analogous aryl halides . Catalysts such as palladium acetate or copper iodide are often employed to facilitate C–N bond formation .

Representative Reaction Scheme:

  • Formation of 1-methyl-1H-pyrazol-4-amine:
    Hydrazine+β-keto esterPyrazole intermediate\text{Hydrazine} + \text{β-keto ester} \rightarrow \text{Pyrazole intermediate}

  • Coupling with 2-ethylbromobenzene:
    Pyrazole-4-amine+2-ethylbromobenzenePd catalystN-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine\text{Pyrazole-4-amine} + \text{2-ethylbromobenzene} \xrightarrow{\text{Pd catalyst}} \text{N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine}

Physicochemical Properties

Experimental data for this compound remain limited, but inferences can be drawn from structurally related pyrazoles:

PropertyEstimated ValueBasis
Melting Point90–110°CAnalogous pyrazoles
Boiling Point280–300°C (decomposes)Similar molecular weight
Solubility in Water<1 mg/mL (25°C)Hydrophobic substituents
StabilityStable under inert atmosphereAir-sensitive amines

The compound’s air sensitivity necessitates storage under nitrogen or argon , while its amine group may render it susceptible to oxidation or protonation under acidic conditions.

Analytical Characterization

Modern techniques confirm the identity and purity of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.06 (t, J=7.32 Hz, 3H, CH₂CH₃), 3.64 (q, J=7.02 Hz, 2H, CH₂CH₃), 7.23–8.28 (aromatic protons) .

  • Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.

Chromatography

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water gradient) .

HazardPrecaution
Skin IrritationWear nitrile gloves and lab coat
Respiratory SensitivityUse in fume hood
Environmental ToxicityAvoid aqueous release

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